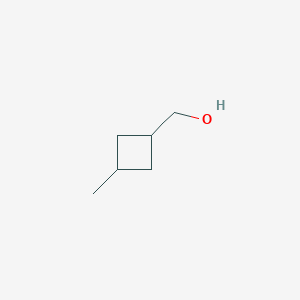

(3-Methylcyclobutyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylcyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5-2-6(3-5)4-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZSAXXNQWPLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310562 | |

| Record name | 3-Methylcyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24070-81-3 | |

| Record name | 3-Methylcyclobutanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24070-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylcyclobutyl Methanol and Its Derivatives

Established Synthetic Pathways to (3-Methylcyclobutyl)methanol

Established routes to this compound typically begin with commercially available or readily synthesized cyclobutane (B1203170) precursors. These pathways can be broadly categorized into those involving reductive transformations of functionalized cyclobutanes and those employing alkylation-reduction sequences.

A primary and direct method for synthesizing this compound involves the reduction of 3-methylcyclobutanecarboxylic acid or its corresponding esters. The carboxylic acid precursor, 3-methylcyclobutanecarboxylic acid, can be prepared via a multi-step sequence starting with the cycloaddition of allene (B1206475) to acrylonitrile (B1666552). dss.go.th This reaction forms 3-methylenecyclobutanecarbonitrile (B110589), which is then subjected to selective hydrogenation to saturate the exocyclic double bond, followed by hydrolysis of the nitrile group to yield the carboxylic acid. dss.go.th

Once the carboxylic acid or its ester is obtained, a standard reduction using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether yields the target primary alcohol, this compound. sci-hub.se

| Precursor | Key Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| 3-Methylcyclobutanecarboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | This compound | sci-hub.se |

| Ethyl 3-methylcyclobutanecarboxylate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | This compound | sci-hub.se |

An alternative strategy involves the alkylation of a cyclobutanone (B123998) derivative, followed by the reduction of the carbonyl group. This approach allows for the introduction of the methyl group at the C-3 position prior to the formation of the hydroxymethyl group. One effective method uses N-(cyclobutylidene)isopropylamine, formed from cyclobutanone and isopropylamine. mdpi.org This imine can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an azaallylic anion, which then reacts with an alkyl halide (e.g., methyl iodide). Subsequent hydrolysis of the alkylated imine yields 3-methylcyclobutanone. mdpi.org

The resulting 3-methylcyclobutanone can then be reduced to the corresponding alcohol. However, a more direct sequence involves the initial reduction of a precursor like 3-oxocyclobutane-1-carboxylic acid, followed by functionalization. For instance, a Grignard reaction on a cyclobutanone derivative can introduce the methyl group and the hydroxyl group simultaneously, though this would lead to a tertiary alcohol, not the primary alcohol of the target compound. calstate.edu For the synthesis of this compound, the sequence must involve the reduction of the carboxyl or ester group after the methylation step.

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 (Imination) | Cyclobutanone | Isopropylamine, TiCl₄ | N-(cyclobutylidene)isopropylamine | mdpi.org |

| 2 (Alkylation) | N-(cyclobutylidene)isopropylamine | LDA, Methyl Iodide | N-(3-methylcyclobutylidene)isopropylamine | mdpi.org |

| 3 (Hydrolysis) | N-(3-methylcyclobutylidene)isopropylamine | Aqueous Oxalic Acid | 3-Methylcyclobutanone | mdpi.org |

| 4 (Reduction) | 3-Methylcyclobutanone | NaBH₄ or LiAlH₄ | 3-Methylcyclobutanol (not the target compound) | smolecule.com |

Note: Step 4 in the table above illustrates a general reduction of the ketone, which would lead to 3-methylcyclobutanol. To obtain this compound via this route, one would need to start with a precursor like cyclobutanone-3-carboxylate.

Reductive Transformations of Precursor Compounds

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound inherently involves stereochemistry, as the substituents on the cyclobutane ring can exist in either a cis or trans configuration. The spatial arrangement of these groups significantly impacts the molecule's properties and reactivity. vulcanchem.com The hydrogenation of 3-methylenecyclobutanecarbonitrile can produce a mixture of both cis- and trans-3-methylcyclobutanecarbonitrile, which would then carry through to the final alcohol product. dss.go.th

Achieving stereocontrol is a key objective in modern synthetic chemistry. Specific catalytic systems and reaction sequences have been developed to selectively produce one diastereomer over the other. For example, the enantioselective reduction of substituted cyclobutanones using Corey-Bakshi-Shibata (CBS) catalysts can provide cyclobutanols with high enantiomeric purity. nih.govrsc.org In some cases, racemic cyclobutanones can undergo kinetic resolution during reduction to yield two diastereomers, both with high enantiomeric excess. nih.gov

A powerful strategy to obtain a single, pure diastereomer involves an oxidation-reduction sequence. For instance, a mixture of alcohol diastereomers can be oxidized to the corresponding ketone. A subsequent stereoselective reduction can then furnish a single diastereomer of the alcohol with high yield and enantiomeric purity. nih.govrsc.org SN2 reactions on cyclobutane systems, such as the reaction of 1-bromo-3-methylcyclobutane with a nucleophile, are stereospecific and proceed with an inversion of configuration, providing another tool for controlling the stereochemical outcome. ethernet.edu.et

| Method | Precursor Type | Key Reagents/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| CBS Reduction | Racemic Cyclobutanone | (S)-B-Me, BH₃·Me₂S | Forms cis and trans alcohols, both with high ee (91-99%) | nih.govrsc.org |

| Oxidation-Reduction Sequence | Enantioenriched trans-cyclobutanol | 1. Dess-Martin periodinane (Oxidation) 2. L-Selectride (Reduction) | Single cis-cyclobutanol product (99% yield, 96% ee) | nih.govrsc.org |

| SN2 Substitution | (1r,3r)-1-bromo-3-methylcyclobutane | Thiophenolate anion | Stereospecific inversion to (1s,3s)-3-methylcyclobutylsulfane | ethernet.edu.et |

Strategic Routes to Functionalized this compound Analogs

The this compound scaffold can be further elaborated to produce a variety of functionalized analogs. These derivatives are valuable as building blocks for more complex molecules and in medicinal chemistry. smolecule.comvulcanchem.com

One strategy involves introducing additional functional groups early in the synthetic sequence. For example, a Mannich reaction using cyclobutanone, dimethylamine, and formaldehyde (B43269) can produce a β-amino ketone, which, upon reduction, yields [3-[(dimethylamino)methyl]cyclobutyl]methanol. vulcanchem.com This introduces a tertiary amine moiety, which can participate in further chemical transformations. vulcanchem.com

Another advanced strategy employs the cyclization of functionalized precursors. For instance, alkynylcyclobutanes functionalized with a pendant alcohol can undergo selective cyclization to form cyclobutane-fused oxygen heterocycles. uniovi.es Depending on the reaction conditions, this can proceed via a 6-endo iodocyclization to yield dihydropyrans or a 5-exo gold-catalyzed cycloisomerization to produce methylenetetrahydrofurans. uniovi.es These bicyclic products can be further modified, for example, through palladium-catalyzed cross-coupling reactions on the C-I bond of the dihydropyran. uniovi.es

| Synthetic Strategy | Precursor | Key Reagents/Catalyst | Functionalized Analog | Reference |

|---|---|---|---|---|

| Mannich Reaction/Reduction | Cyclobutanone, Dimethylamine, Formaldehyde | HCl, NaBH₄ | [3-[(Dimethylamino)methyl]cyclobutyl]methanol | vulcanchem.com |

| 6-endo Iodocyclization | Alkynylcyclobutane with pendant alcohol | I₂, NaHCO₃ | Cyclobutane-fused dihydropyran | uniovi.es |

| 5-exo Cycloisomerization | Alkynylcyclobutane with pendant alcohol | IPrAuCl/AgOTs (Gold catalyst) | Cyclobutane-fused methylenetetrahydrofuran | uniovi.es |

Chemical Reactivity and Mechanistic Investigations of 3 Methylcyclobutyl Methanol

Oxidative Transformations of the Methanol (B129727) Moiety

The primary alcohol group of (3-Methylcyclobutyl)methanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. savemyexams.com

The complete oxidation of the primary alcohol in this compound leads to the formation of the corresponding carboxylic acid, 3-methylcyclobutanecarboxylic acid. This transformation requires strong oxidizing agents. physicsandmathstutor.compressbooks.pub A typical laboratory method involves heating the alcohol under reflux with an acidified solution of potassium dichromate(VI) or potassium permanganate (B83412). physicsandmathstutor.com During the reaction with potassium dichromate(VI), the orange color of the dichromate(VI) ion (Cr₂O₇²⁻) changes to the green color of the chromium(III) ion (Cr³⁺), indicating the progress of the oxidation. savemyexams.comphysicsandmathstutor.com

The synthesis of carboxylic acids can also be achieved through the oxidation of precursor aldehydes. physicsandmathstutor.com

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Potassium dichromate(VI) (K₂Cr₂O₇) in acidic medium (e.g., H₂SO₄) | Heat under reflux | 3-Methylcyclobutanecarboxylic acid | physicsandmathstutor.com |

| Potassium permanganate (KMnO₄) | Acidic or alkaline solution, heat | 3-Methylcyclobutanecarboxylic acid | savemyexams.com |

Partial oxidation of this compound yields the corresponding aldehyde, 3-methylcyclobutanecarbaldehyde. To prevent further oxidation to the carboxylic acid, the aldehyde, which typically has a lower boiling point than the parent alcohol, must be removed from the reaction mixture as it forms. savemyexams.com This is commonly achieved by distillation. savemyexams.com Milder oxidizing agents or carefully controlled reaction conditions are employed for this purpose. Common reagents include potassium dichromate(VI) with gentle heating. savemyexams.com

The reaction for aldehyde synthesis is: RCH₂OH + [O] → RCHO + H₂O Where R = 3-methylcyclobutyl. physicsandmathstutor.com

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Potassium dichromate(VI) (K₂Cr₂O₇) in acidic medium | Gentle heat, distillation of product | 3-Methylcyclobutanecarbaldehyde | savemyexams.com |

| Chromium trioxide (CrO₃) | Controlled conditions | (1-Methylcyclobutyl)aldehyde (from an analogous compound) |

Formation of Carboxylic Acid Derivatives from this compound

Reductive Conversion of the Alcohol Functionality in this compound

While alcohols are generally considered reduced species, the hydroxyl group can be reductively removed to form an alkane. The reduction of this compound would yield 1,3-dimethylcyclobutane. This transformation is challenging but can be accomplished using powerful reducing agents. For the analogous compound (1-Methylcyclobutyl)methanol, reduction to the corresponding alkane has been reported using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), though LiAlH₄ is generally more effective for such reductions.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions. libretexts.org Therefore, it must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions to form an oxonium ion (-OH₂⁺) or by converting it into an ester, such as a tosylate, or a halide. For instance, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively, forming a (3-methylcyclobutyl)methyl halide.

Once a good leaving group is in place, nucleophilic substitution can occur. These reactions in cyclobutylcarbinyl systems are mechanistically complex due to the high propensity for carbocationic rearrangements. nih.govacs.org The departure of the leaving group leads to the formation of a carbocation that is highly unstable and immediately rearranges to more stable intermediates (see Section 3.4). thieme.demasterorganicchemistry.com

Carbocationic Rearrangements in Cyclobutyl Systems Relevant to this compound

A defining feature of the reactivity of this compound, particularly in reactions involving carbocation intermediates (e.g., Sₙ1 type substitutions or eliminations), is the tendency of the initial carbocation to undergo extensive rearrangement. The formation of a primary carbocation on the exocyclic methylene (B1212753) group is energetically unfavorable. Instead, the system rearranges to relieve ring strain and achieve greater electronic stabilization. stackexchange.comchemistrysteps.com

This process, known as the cyclopropylcarbinyl-cyclobutyl-homoallyl rearrangement, involves a set of equilibrating, nonclassical carbocations. researchgate.netcaltech.edu Solvolysis of cyclobutyl and cyclopropylcarbinyl derivatives often yields the same mixture of products, which points to the existence of a common intermediate. researchgate.net The driving force for these rearrangements includes the release of the inherent strain of the four-membered ring and the formation of more stable carbocationic structures. thieme.dechemistrysteps.com For example, treatment of (cyclobutylmethyl)amine with nitrous acid, a reaction that proceeds via a carbocation, results in rearrangement to a cyclopentyl system. thieme.de

At the heart of these rearrangements is the concept of nonclassical carbocations, specifically the bicyclobutonium cation. caltech.edu This intermediate can be visualized as a protonated bicyclobutane and features a hypercoordinated carbon atom, with the positive charge delocalized over a three-center, two-electron bond. acs.orgbeilstein-journals.org The system exists as a rapid equilibrium between the cyclopropylcarbinyl cation (CPC) and the bicyclobutonium cation (BCB). acs.orgnih.gov

Computational and experimental studies have shown that these species are energetically very close and reside on a flat potential energy surface. researchgate.net While some studies propose the bicyclobutonium ion as a distinct intermediate caltech.eduacs.org, others suggest it may be a high-energy transition state for the interconversion of different cyclopropylcarbinyl cation isomers. researchgate.net The exact nature of the intermediate can be influenced by substituents on the ring. acs.orgnih.gov The involvement of these nonclassical cations explains the formation of a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallyl products in reactions that proceed through a carbocationic pathway. researchgate.netnih.gov

| Compound Name |

|---|

| This compound |

| 3-Methylcyclobutanecarboxylic acid |

| Potassium dichromate(VI) |

| Potassium permanganate |

| 3-Methylcyclobutanecarbaldehyde |

| Chromium trioxide |

| (1-Methylcyclobutyl)methanol |

| 1,3-dimethylcyclobutane |

| Lithium aluminum hydride |

| Sodium borohydride |

| (3-methylcyclobutyl)methyl halide |

| Thionyl chloride |

| Phosphorus tribromide |

| (cyclobutylmethyl)amine |

| Bicyclobutonium cation |

| Cyclopropylcarbinyl cation |

Stereochemical Outcomes in Cyclobutyl Solvolysis

The solvolysis of cyclobutyl derivatives, including those related to this compound, is a subject of significant mechanistic interest due to the unique strain and electronic properties of the four-membered ring. The stereochemical outcome of these reactions provides crucial insights into the nature of the carbocationic intermediates involved. Unlike the straightforward S(_N)1 reactions of many acyclic systems that lead to racemization, solvolysis in cyclobutyl systems often proceeds with a high degree of stereoselectivity, influenced by the stability of the carbocation and the potential for nonclassical ion formation.

Research on the solvolysis of substituted cyclobutyl systems reveals complex stereochemical pathways. For instance, the solvolysis of an optically active cis-3-methylcyclobutyl tosylate in methanol results in the exclusive formation of the trans-dimethoxy product, which is racemic. amherst.edu This outcome suggests a reaction mechanism that proceeds through a symmetrical intermediate, likely a nonclassical carbocation, which is attacked by the solvent from the less hindered side. The observation that the corresponding trans-tosylate undergoes solvolysis at a much faster rate than the cis isomer further supports the involvement of neighboring group participation and the formation of a stabilized, bridged cation. amherst.edu

In a related study, the hydrolysis of diastereomeric (3-bromo-3-methylcyclobutyl)benzenes via an S(_N)1-type reaction demonstrates that both the (1r,3r) and (1s,3s) isomers yield the same principal product, (1r,3r)-1-methyl-3-phenylcyclobutanol. ethernet.edu.et This convergence to a single product isomer points to the formation of a common carbocation intermediate that dictates the final stereochemistry, regardless of the starting material's configuration.

The stability of these intermediates is a key factor. While some cyclobutyl compounds, like 1-methylcyclobutyl derivatives, are believed to form classical carbocations, their ionization is often slowed by an increase in ring strain (I-strain). However, systems capable of forming nonclassical, bridged carbocations—often described as having three-center, two-electron bonds—can exhibit enhanced stability and dictate specific stereochemical outcomes. nih.gov These nonclassical ions can shield one face of the molecule, leading to highly stereoselective nucleophilic attack. nih.gov

Table 1: Stereochemical Outcomes in the Solvolysis of Substituted Cyclobutyl Derivatives

| Starting Material | Solvent/Conditions | Major Product(s) | Stereochemical Outcome | Reference |

| Optically active cis-3-Methylcyclobutyl tosylate | Methanol | trans-1,3-Dimethoxy-methylcyclobutane | Racemic trans product only | amherst.edu |

| (1r,3r)-3-Bromo-3-methylcyclobutyl-benzene | Water (Hydrolysis) | (1r,3r)-1-Methyl-3-phenylcyclobutanol | Stereoconvergence | ethernet.edu.et |

| (1s,3s)-3-Bromo-3-methylcyclobutyl-benzene | Water (Hydrolysis) | (1r,3r)-1-Methyl-3-phenylcyclobutanol | Stereoconvergence | ethernet.edu.et |

Polymerization and Copolymerization Studies Incorporating this compound Scaffolds

The rigid and strained cyclobutane (B1203170) ring, when incorporated into a polymer backbone, can impart unique thermal and mechanical properties. The this compound scaffold has been utilized in the synthesis of novel monomers for polymerization and copolymerization, leading to materials with interesting characteristics. These studies often focus on creating functional polymers where the cyclobutyl moiety influences properties like glass transition temperature (T(_g)), thermal stability, and solubility. vulcanchem.comtubitak.gov.tr

One area of investigation involves the synthesis of methacrylate (B99206) monomers bearing a cyclobutyl group. For example, 2-(3-phenyl-3-methylcyclobutyl)-2-hydroxyethyl methacrylate (PCHEMA) and 2-(3-mesityl-3-methylcyclobutyl)-2-hydroxyethyl methacrylate (MCHEMA) have been copolymerized with acrylonitrile (B1666552) (AN) via free-radical polymerization. researchgate.netresearchgate.net The resulting copolymers were characterized to determine their composition and monomer reactivity ratios, which describe how readily each monomer incorporates into the growing polymer chain. researchgate.netresearchgate.net

In a study of PCHEMA copolymerized with methacrylic acid (MA), the resulting copolymer, poly[2-(3-phenyl-3-methylcyclobutyl)-2-hydroxyethyl methacrylate-co-methacrylic acid] (PPCHEMA-co-MA), was found to have a glass transition temperature of approximately 105 °C. tubitak.gov.tr The thermodynamic properties and solvent interactions of this copolymer were investigated using inverse gas chromatography, revealing that aromatic and alcohol-based solvents were poor solvents for the related homopolymer, indicating specific solubility characteristics imparted by the bulky cyclobutyl-containing monomer. tubitak.gov.tr

The inclusion of the this compound scaffold is not limited to acrylates. The compound [3-[(Dimethylamino)methyl]cyclobutyl]methanol has been noted as a candidate for incorporation into polymers to enhance thermal stability and rigidity, suggesting its potential use in developing high-performance plastics. vulcanchem.com Furthermore, patent literature describes the use of 3-methylcyclobutyl groups as potential substituents in copolymers designed to form thermoreversible gels. google.com

Table 2: Examples of (Co)polymers Incorporating (3-Methylcyclobutyl) Scaffolds

| Monomer 1 | Monomer 2 | Polymer Name/Type | Key Findings | Reference(s) |

| 2-(3-Phenyl-3-methylcyclobutyl)-2-hydroxyethyl methacrylate (PCHEMA) | Acrylonitrile (AN) | PCHEMA-AN Copolymer | Monomer reactivity ratios determined (r({PCHEMA})=1.08, r({AN})=0.228 via Fineman-Ross method). | researchgate.net |

| 2-(3-Mesityl-3-methylcyclobutyl)-2-hydroxyethyl methacrylate (MCHEMA) | Acrylonitrile (AN) | MCHEMA-AN Copolymer | Monomer reactivity ratios determined (r({MCHEMA})=0.75, r({AN})=0.21 via Kelen-Tüdős method). | researchgate.net |

| 2-(3-Phenyl-3-methylcyclobutyl)-2-hydroxyethyl methacrylate (PCHEMA) | Methacrylic Acid (MA) | PPCHEMA-co-MA | Glass transition temperature (T(_g)) of ~105 °C; specific solvent interactions studied. | tubitak.gov.tr |

| [3-[(Dimethylamino)methyl]cyclobutyl]methanol | (Not specified) | Functional Polymer | Incorporation enhances thermal stability and rigidity. | vulcanchem.com |

Advanced Spectroscopic Characterization Techniques Applied to 3 Methylcyclobutyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural analysis of (3-methylcyclobutyl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within this compound. The chemical shift (δ) of a proton is influenced by its local electronic environment, allowing for the differentiation of protons attached to different carbons.

Predicted ¹H NMR chemical shifts for this compound indicate distinct signals for the different proton groups. The protons of the cyclobutane (B1203170) ring (CH₂) are expected to resonate in the range of δ 1.2–1.6 ppm. The methyl group (CH₃) protons typically appear around δ 1.8 ppm, while the protons of the hydroxymethyl group (CH₂O) are shifted further downfield to approximately δ 3.5–3.7 ppm due to the deshielding effect of the adjacent oxygen atom. The hydroxyl proton itself often presents as a broad singlet, with its chemical shift being concentration and solvent dependent.

A comprehensive analysis of the ¹H NMR spectrum, including the integration of peak areas and the multiplicity of signals (splitting patterns), provides a complete picture of the proton arrangement in the molecule. hw.ac.uk For instance, the multiplicity of the signals for the cyclobutyl protons can offer insights into the cis/trans stereochemistry of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Cyclobutane CH₂ | 1.2–1.6 |

| Methyl CH₃ | ~1.8 |

| Hydroxymethyl CH₂O | 3.5–3.7 |

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Complementing the information from ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment. In ¹³C NMR spectra of alcohols, the carbon atom bonded to the hydroxyl group is significantly deshielded and appears at a higher chemical shift. magritek.com

For this compound, distinct signals are expected for each carbon atom. The carbon of the methyl group (CH₃) would appear at a relatively low chemical shift. The carbons of the cyclobutane ring would have characteristic shifts, and the carbon of the hydroxymethyl group (CH₂-OH) would be found further downfield. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of each carbon signal. magritek.com

Table 2: Representative ¹³C NMR Data for Substituted Cyclobutane Systems

| Carbon Type | Typical Chemical Shift Range (δ, ppm) |

| Methyl (CH₃) | 20-30 |

| Cyclobutane (CH₂) | 20-45 |

| Cyclobutane (CH) | 35-55 |

| Carbonyl (in derivatives) | >200 |

Note: This table provides general ranges for substituted cyclobutanes and is for illustrative purposes. Specific shifts for this compound would require experimental determination.

To unambiguously assign all proton and carbon signals and to determine the precise connectivity within the this compound molecule, advanced multi-dimensional NMR experiments are employed. These techniques correlate signals from different nuclei, providing a more detailed structural picture.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the proton-proton networks within the cyclobutane ring and the hydroxymethyl group. google.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. google.com This allows for the direct assignment of a proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range couplings between protons and carbons (typically over two to three bonds). google.comwhiterose.ac.uk This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule, such as linking the methyl group to the cyclobutane ring.

Together, these multi-dimensional NMR techniques provide a robust and detailed structural elucidation of this compound. google.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its chemical structure.

A prominent and broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. docbrown.info The broadening of this peak is due to intermolecular hydrogen bonding between alcohol molecules. docbrown.info

Stretching vibrations of the C-H bonds in the cyclobutane and methyl groups are expected to appear around 2900 cm⁻¹. docbrown.info Furthermore, the C-O stretching vibration of the primary alcohol gives rise to a strong absorption band in the range of 1075-1000 cm⁻¹. docbrown.info Vibrations associated with the cyclobutane ring itself can be observed in the fingerprint region of the spectrum.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3400–3200 (broad) |

| Alkane (C-H) | Stretching | ~2900 |

| Primary Alcohol (C-O) | Stretching | 1075–1000 |

| Cyclobutane Ring | Ring Vibrations | 900–800 |

Source: General IR absorption tables and data for similar compounds. docbrown.info

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most informative for compounds containing conjugated π systems or chromophores.

This compound, being a saturated aliphatic alcohol, lacks any significant conjugated π systems. As a result, it is not expected to show any significant absorption in the UV-Vis region above 200 nm. Any observed absorption would likely be due to impurities or the solvent used for the analysis. The absence of significant UV-Vis absorption is consistent with the chemical structure of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). When a molecule is introduced into the mass spectrometer, it is ionized and often fragments in a predictable manner.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (100.16 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the molecular formula (C₆H₁₂O). nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). The fragmentation of the cyclobutane ring can also lead to characteristic daughter ions. Analysis of these fragmentation patterns can help to confirm the structure of this compound.

Computational Chemistry and Theoretical Modeling of 3 Methylcyclobutyl Methanol

Quantum Chemical Approaches for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetic landscape of (3-Methylcyclobutyl)methanol. These methods allow for the determination of stable conformations and the electronic characteristics that govern its reactivity.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for optimizing the molecular geometry of organic compounds like this compound. niscpr.res.innanobioletters.com This method offers a favorable balance between computational cost and accuracy, making it suitable for calculating the ground-state electronic structure and determining equilibrium geometries. niscpr.res.in The process involves finding the minimum energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until those forces are negligible.

For this compound, geometry optimization would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or cc-pVDZ. niscpr.res.inresearchgate.netmjcce.org.mk The cyclobutane (B1203170) ring is known to be puckered rather than planar to alleviate angle strain. researchgate.net DFT calculations can precisely determine this puckering angle. In substituted cyclobutanes, the average C-C bond length within the ring is typically around 1.55 Å, and the internal C-C-C bond angles are approximately 88°, deviating significantly from the ideal sp³ angle of 109.5°. researchgate.netresearchgate.net The presence of methyl and methanol (B129727) substituents will influence the final optimized geometry, including the orientation (cis or trans) of the substituents relative to the ring.

Table 1: Typical Geometric Parameters for Substituted Cyclobutane Rings from DFT Calculations

| Parameter | Typical Calculated Value | Reference |

|---|---|---|

| C-C Bond Length (ring) | ~1.55 Å | researchgate.netresearchgate.net |

| C-C-C Bond Angle (ring) | ~88° | researchgate.net |

| Puckering Angle | 25-35° | researchgate.net |

Note: These are representative values from studies on similar cyclobutane derivatives; specific values for this compound would require dedicated calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. nih.govcolab.ws The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. colab.wsresearchgate.net For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The LUMO would likely be distributed across the σ* antibonding orbitals of the C-O and C-C bonds. Computational methods like DFT are used to calculate the energies of these orbitals and map their spatial distribution. niscpr.res.indergipark.org.tr These calculations help predict sites of electrophilic and nucleophilic attack.

Table 2: Conceptual Electronic Properties from FMO Analysis

| Property | Definition | Significance for this compound |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity of the oxygen atom). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. researchgate.net |

| Ionization Potential (I) | ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | ≈ -E(LUMO) | Energy released when an electron is added. |

Note: The values are calculated using quantum chemical software to predict the molecule's reactivity profile.

Theoretical Prediction of Spectroscopic Parameters for this compound

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to validate experimental findings or to aid in the structural elucidation of unknown compounds.

Computational NMR Chemical Shift Calculation and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT (e.g., B3LYP functional). niscpr.res.inmjcce.org.mkresearchgate.net These calculations predict the ¹H and ¹³C chemical shifts for a given molecular geometry.

For this compound, calculations would predict distinct signals for the protons and carbons of the methyl group, the cyclobutane ring (with different shifts for CH and CH₂ groups depending on their position relative to the substituents), the methylene (B1212753) group of the methanol moiety (-CH₂OH), and the hydroxyl proton. Comparing these theoretical shifts with experimental data helps confirm the assigned structure. nanobioletters.com Often, a good correlation is found between experimental and computed shifts, though computed values may be scaled or referenced against a standard like Tetramethylsilane (TMS) for better accuracy. niscpr.res.innanobioletters.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -CH₃ (methyl) | ~1.0-1.2 | ~20-25 |

| -CH- (ring, C3) | ~1.8-2.2 | ~30-35 |

| -CH₂- (ring, C2/C4) | ~1.6-2.0 | ~35-40 |

| -CH- (ring, C1) | ~2.2-2.6 | ~40-45 |

| -CH₂OH (methylene) | ~3.4-3.6 | ~65-70 |

| -OH (hydroxyl) | Variable | - |

Note: These are estimated values based on computational studies of analogous structures like (1-Methylcyclobutyl)methanol and general principles. Experimental values can vary with solvent and temperature.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net These calculations, typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP), help in assigning the absorption bands observed in an experimental IR spectrum. niscpr.res.innanobioletters.com

For this compound, key predicted vibrations would include:

A strong, broad O-H stretching band around 3300-3500 cm⁻¹.

C-H stretching vibrations for the methyl and cyclobutane groups in the 2850-3000 cm⁻¹ region. derpharmachemica.com

A characteristic C-O stretching vibration around 1050-1100 cm⁻¹.

Vibrations associated with the cyclobutane ring, such as ring breathing and deformation modes, typically found below 1200 cm⁻¹. researchgate.net

Calculated harmonic frequencies are often systematically higher than experimental (anharmonic) frequencies, so it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement. orientjchem.org

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3300-3500 |

| C-H Stretch (sp³) | Alkyl | 2850-3000 derpharmachemica.com |

| CH₂ Scissoring/Bending | Cyclobutane | ~1450 |

| C-O Stretch | Alcohol | 1050-1100 |

| Cyclobutane Ring Modes | Cyclobutane | 800-1200 researchgate.net |

Note: Values are based on typical ranges for these functional groups from experimental and theoretical studies.

Computational Insights into Reaction Mechanisms and Stereoselectivity

Beyond static properties, computational chemistry provides profound insights into the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. rsc.org This is particularly valuable for understanding the stereoselectivity of reactions involving chiral or prochiral centers, as is the case in the synthesis of this compound.

For instance, the synthesis of this compound could involve the reduction of 3-methylcyclobutanone. The stereochemical outcome (i.e., the ratio of cis to trans isomers of the product) depends on the direction of hydride attack on the carbonyl group. DFT calculations can model the transition states for both axial and equatorial attack. vub.ac.be The relative energies of these transition states determine the kinetic product ratio. rsc.org Factors such as steric hindrance from the methyl group and the puckered ring, as well as the size of the reducing agent, can be computationally modeled to rationalize or predict the experimentally observed stereoselectivity. vub.ac.be Such studies have been crucial in explaining the stereoretentive formation of cyclobutanes in other reactions, often pointing to the rapid collapse of a biradical intermediate as the key step. acs.orgnih.gov

Energetic Profiling of Cyclobutyl Ring Transformations

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain, which would be significant in a planar structure. This puckering is a dynamic process, and the energetic profile of this transformation is a key characteristic of the molecule.

Ring Puckering and Conformational Analysis:

The cyclobutane ring undergoes a "ring-puckering" motion, where the carbon atoms move perpendicular to the average plane of the ring. For cyclobutane itself, this inversion of the puckered conformation proceeds through a planar transition state. High-level ab initio calculations have estimated the inversion barrier for cyclobutane to be approximately 482 cm⁻¹ (about 1.38 kcal/mol). nih.gov The equilibrium puckering angle for cyclobutane is calculated to be around 29.59°. nih.gov

In the case of this compound, the presence of two substituents on the ring influences the conformational energetics. The methyl and hydroxymethyl groups can exist in either an axial or equatorial position relative to the puckered ring. Generally, substituents on a cyclobutane ring prefer the equatorial position to minimize steric interactions. For methylcyclobutane (B3344168), the equatorial conformer is more stable than the axial conformer. researchgate.net The energy difference between the equatorial and axial forms of methylcyclobutane has been determined to be around 1.28 kcal/mol (447 cm⁻¹). researchgate.net

For this compound, four primary conformations can be considered based on the cis/trans relationship of the substituents and their axial/equatorial positioning. The relative energies of these conformers will be dictated by the steric hindrance between the methyl and hydroxymethyl groups and their interactions with the ring hydrogens. It is expected that the most stable conformer will have both substituents in the equatorial position.

Ring-Opening Reactions:

A significant transformation for cyclobutanes is the thermal ring-opening to form ethene derivatives. This process relieves the considerable ring strain of the cyclobutane ring, which is approximately 26.3 kcal/mol. mdpi.com Computational studies on the unimolecular decomposition of cyclobutane show that the ring-opening proceeds through a biradical mechanism. arxiv.org The initial step is the cleavage of a C-C bond to form a tetramethylene biradical intermediate. arxiv.orgacs.org

The activation enthalpy for the ring-opening of cyclobutane is calculated to be around 62.7 kcal/mol. arxiv.org This value is significantly lower than the C-C bond dissociation energy in a linear alkane, a direct consequence of the high ring strain in the cyclobutane molecule which is partially released in the transition state. arxiv.org For substituted cyclobutanes like this compound, the presence of substituents can influence the activation energy for ring-opening. The specific C-C bond that cleaves and the subsequent reactions of the resulting biradical will depend on the stability of the radical centers formed.

Below is a data table summarizing key energetic parameters for cyclobutane and related compounds based on computational studies.

| Compound/Process | Parameter | Calculated Value (kcal/mol) | Computational Method |

| Cyclobutane | Ring Inversion Barrier | 1.38 | Ab initio |

| Methylcyclobutane | Equatorial-Axial Energy Difference | 1.28 | Not Specified |

| Cyclobutane | Ring-Opening Activation Enthalpy (ΔH≠) | 62.7 | CBS-QB3 |

| Cyclobutane | Ring Strain Energy | 26.3 | Not Specified |

Transition State Characterization in this compound Reactions

Transition state theory is a fundamental concept in chemical kinetics that describes the energetic and structural properties of the transient species that exists at the highest point on the reaction coordinate between reactants and products. wikipedia.org Computational chemistry allows for the detailed characterization of these transition states, providing insights into reaction mechanisms.

Transition State of Ring Puckering:

As mentioned, the ring puckering of cyclobutane involves a planar transition state. In this geometry, all four carbon atoms lie in the same plane, leading to maximum torsional strain from eclipsed C-H bonds. For this compound, the transition state for ring inversion would also be a planar or near-planar conformation of the cyclobutane ring. The energy of this transition state will be influenced by the steric interactions of the substituents in this planar arrangement.

Transition State of Ring-Opening:

The transition state for the ring-opening of cyclobutane involves the elongation of one of the C-C bonds as it proceeds towards cleavage to form the tetramethylene biradical. arxiv.org Density Functional Theory (DFT) studies have been employed to analyze the mechanism of such reactions. acs.orgresearchgate.net For a substituted cyclobutane, the C-C bond that breaks will likely be the one that leads to the most stable biradical intermediate. In this compound, the cleavage could occur at different positions, and the characterization of the corresponding transition states would be crucial to predict the major reaction pathway.

Transition States in Reactions of the Hydroxymethyl Group:

The hydroxymethyl group of this compound can undergo various reactions, such as oxidation or substitution. For instance, in a nucleophilic substitution (S_N2) reaction, a transition state is formed where the nucleophile is partially bonded to the carbon atom while the leaving group is partially detached. schrodinger.com Computational methods, such as those implemented in software like Jaguar, can be used to model the geometry and energy of such transition states. schrodinger.com The puckered nature of the cyclobutane ring would influence the accessibility of the reaction center and thus the energy of the transition state.

The following table presents a conceptual overview of the characteristics of transition states for potential reactions of this compound, based on general principles and studies of analogous systems.

| Reaction | Transition State Characteristics |

| Ring Puckering | Planar or near-planar cyclobutane ring; increased torsional strain. |

| Ring-Opening | Elongated C-C bond; formation of a biradical-like structure. |

| S_N2 at -CH₂OH | Pentacoordinate carbon center; incoming nucleophile and outgoing leaving group are in-line. |

| Dehydration | Formation of a carbocation intermediate or a concerted elimination with a four-centered transition state. |

Further detailed computational studies using methods like Density Functional Theory (DFT) would be necessary to precisely quantify the geometries and energies of the ground and transition states for the various transformations of this compound. Such studies would provide a deeper understanding of its reactivity and the factors that control its chemical behavior.

Applications of 3 Methylcyclobutyl Methanol in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Molecule Construction

The strained cyclobutane (B1203170) ring of (3-methylcyclobutyl)methanol makes it an attractive starting material for synthesizing more intricate molecular architectures. researchgate.net The presence of both a methyl group and a hydroxymethyl group provides distinct points for chemical modification. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or substituted with other functional groups, while the cyclobutane ring itself can undergo ring-opening or rearrangement reactions under specific conditions.

These reactions allow chemists to introduce the 3-methylcyclobutyl motif into larger molecules or to use the ring as a template to construct complex polycyclic systems. For instance, derivatives of this compound can serve as intermediates in the synthesis of heterocyclic compounds and chiral ligands. vulcanchem.com The rigid, puckered structure of the cyclobutane ring is particularly advantageous in asymmetric catalysis, where precise control over the three-dimensional arrangement of atoms is crucial for achieving high stereoselectivity. vulcanchem.comresearchgate.net

Key reactions involving this compound and its derivatives include:

Oxidation: The primary alcohol can be converted to an aldehyde or carboxylic acid.

Substitution: The hydroxyl group can be replaced by halogens or other nucleophiles.

Ring-opening: Under thermal or catalytic conditions, the strained ring can be opened to yield linear or macrocyclic structures. researchgate.net

The strategic use of these transformations enables the construction of complex molecular frameworks that would be difficult to access through other synthetic routes.

Utility in the Rational Design and Synthesis of Bioactive Molecules

Research has shown that cyclobutane-containing molecules exhibit a wide range of biological activities. researchgate.net For example, the rigid nature of the cyclobutane ring can help to lock a molecule into a specific conformation that is optimal for binding to an enzyme active site or a receptor. This can lead to increased potency and selectivity.

Derivatives of this compound have been explored as components in the synthesis of various bioactive compounds. For instance, compounds like 1-methanesulfonyl-3-methylcyclobutane-1-carboxylic acid, which can be conceptually derived from a this compound scaffold, show potential in enzyme inhibition. smolecule.com The synthesis of such molecules often involves modifying the functional groups of a cyclobutane precursor to introduce pharmacophoric features necessary for biological activity. smolecule.comvulcanchem.com

| Scaffold Type | Potential Biological Application | Key Structural Feature |

|---|---|---|

| Sulfonamide Derivatives | Enzyme Inhibition | The sulfonamide group can interact with biological targets. vulcanchem.com |

| Carboxylic Acid Derivatives | Modulation of Biochemical Pathways | The carboxylic acid can act as a hydrogen bond donor/acceptor. smolecule.com |

| Heterocyclic Compounds | Diverse Therapeutic Areas | The rigid cyclobutane ring provides a defined orientation for substituents. vulcanchem.com |

Integration into Polymeric Materials and Macromolecular Architectures

The unique properties of the cyclobutane ring also make it a valuable component in materials science. Polymers containing cyclobutane units in their backbone or as pendant groups can exhibit interesting thermal and mechanical properties. researchgate.net The incorporation of the 3-methylcyclobutyl group can influence polymer solubility, glass transition temperature, and thermal stability. researchgate.net

This compound and its derivatives can be converted into monomers suitable for polymerization. For example, methacrylate (B99206) monomers containing the 3-methylcyclobutyl group have been synthesized and copolymerized with other monomers like acrylonitrile (B1666552). researchgate.net The resulting copolymers possess properties derived from both monomer units. The characterization of these polymers often involves techniques such as NMR and infrared spectroscopy to confirm their structure, and thermal analysis (TGA and DSC) to evaluate their stability and phase transitions. researchgate.netresearchgate.net

The synthesis of polymers from cyclobutene (B1205218) derivatives, such as methyl 3-methylcyclobutene-1-carboxylate, has also been investigated. researchgate.net These polymerizations can proceed through various mechanisms, including free-radical and anionic pathways, leading to polymers with different microstructures and properties. researchgate.net The presence of the strained ring in the polymer can also offer opportunities for post-polymerization modifications, allowing for the creation of novel materials with tailored functionalities. rsc.org

| Monomer | Polymerization Method | Resulting Polymer Type | Reference |

|---|---|---|---|

| 2-(3-Mesityl-3-methylcyclobutyl)-2-hydroxyethyl methacrylate | Free Radical Copolymerization with Acrylonitrile | Copolymer | researchgate.net |

| Methyl 3-methylcyclobutene-1-carboxylate | Anionic and Radical Homopolymerization | Homopolymer | researchgate.net |

| 2-[3-(6-Tetralino)-3-methylcyclobutyl]-2-ketoethyl methacrylate | Free Radical Copolymerization with Acrylonitrile and Styrene | Copolymer | researchgate.net |

Synthesis of Fluorinated Analogs and Their Research Utility

The introduction of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. nih.gov Fluorination can alter a molecule's lipophilicity, metabolic stability, and binding interactions, making it a powerful strategy in drug discovery and materials science. researchgate.net The synthesis of fluorinated analogs of this compound, such as (3,3-difluoro-1-methylcyclobutyl)methanol, provides access to novel building blocks for these fields. chemscene.com

The synthesis of these fluorinated compounds often involves specialized fluorinating reagents and reaction conditions. evitachem.com Once prepared, these fluorinated cyclobutane derivatives serve as valuable intermediates. For example, they can be used to construct more complex fluorinated molecules, including potential drug candidates and advanced materials. evitachem.com

The utility of fluorinated cyclobutanes in research is broad. In medicinal chemistry, the gem-difluoro group (CF2) can act as a bioisostere for a carbonyl group or other functional groups, potentially improving a drug's metabolic profile. researchgate.net In materials science, fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. Research into the synthesis and application of fluorinated heterocycles and other complex molecules continues to be an active area. mdpi.com

Future Perspectives and Emerging Research Directions for 3 Methylcyclobutyl Methanol

Development of Sustainable and Green Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For (3-Methylcyclobutyl)methanol and its derivatives, future research will likely focus on developing greener and more sustainable synthetic methodologies. Key areas of exploration include the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes.

One promising avenue is the utilization of C1 and C2 alcohols, such as methanol (B129727) and ethanol, as feedstock for the synthesis of related complex molecules. rsc.org Research into catalytic systems, like the copper-catalyzed activation of peroxymonosulfate, demonstrates the potential for using simple alcohols as carbon sources under mild, environmentally friendly conditions, avoiding the need for toxic solvents. rsc.org The development of such catalytic systems could be adapted for the synthesis of this compound precursors, significantly improving the sustainability of its production.

Furthermore, advancements in green chemistry, such as microwave-assisted synthesis, could offer more efficient and sustainable routes to cyclobutane (B1203170) derivatives. vulcanchem.com These methods often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

| Green Chemistry Approach | Potential Benefit for this compound Synthesis |

| Use of Renewable Feedstock | Reduces reliance on petrochemical sources. |

| Solvent-Free Reactions | Minimizes waste and environmental impact of volatile organic compounds. rsc.org |

| Microwave-Assisted Synthesis | Increases reaction rates and reduces energy consumption. vulcanchem.com |

| Biocatalysis | Offers high selectivity and mild reaction conditions. |

Exploration of Catalytic Asymmetric Transformations

The synthesis of enantiomerically pure compounds is of critical importance, particularly in the pharmaceutical and agrochemical industries. The enantioselective synthesis of cyclobutane derivatives, including this compound, remains a challenging yet highly rewarding area of research. thieme-connect.com Future efforts will likely concentrate on the discovery and optimization of catalytic asymmetric transformations to control the stereochemistry of the cyclobutane ring.

Catalytic enantioselective reduction of cyclobutenones represents a significant, though still developing, area that could provide access to chiral cyclobutane intermediates. researchgate.net The use of chiral catalysts, such as those based on transition metals or organocatalysts, can facilitate the stereocontrolled synthesis of substituted cyclobutanes. calstate.edu For instance, chiral phosphoric acids have shown promise as versatile catalysts in asymmetric reactions, enabling the synthesis of enantioenriched nitrogen-containing heterocycles. whiterose.ac.uk This methodology could potentially be extended to the synthesis of chiral derivatives of this compound.

Advanced catalytic strategies being explored for related cyclobutane systems include the use of chiral Lewis acids and biocatalysis with engineered enzymes, which can achieve high enantiomeric excess.

| Catalytic Strategy | Example/Potential Application |

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral ketone precursor. |

| Chiral Lewis Acid Catalysis | Scandium(III)-pybox complexes for asymmetric cyclopropane (B1198618) openings. |

| Biocatalysis | Engineered ketoreductases for enantioselective reductions. |

| Organocatalysis | Chiral phosphoric acids for asymmetric cyclizations. whiterose.ac.uk |

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. researchgate.net For this compound, these computational tools can be employed for predictive modeling of reaction outcomes, optimization of synthetic pathways, and prediction of physicochemical properties. researchgate.netmdpi.com

Furthermore, AI can assist in the design of novel synthetic routes by analyzing vast chemical reaction networks. uii.ac.id Generative AI models are emerging as powerful tools for proposing new and efficient synthetic pathways that may not be obvious to human chemists. researchgate.net

| AI/ML Application | Specific Goal for this compound |

| Predictive Reaction Modeling | Forecast optimal conditions for synthesis and functionalization. oup.comresearchgate.net |

| Property Prediction | Estimate physicochemical and biological properties of new derivatives. researchgate.net |

| Retrosynthetic Analysis | Propose novel and efficient synthetic routes. |

| Catalyst Design | Identify promising catalyst structures for asymmetric transformations. |

Expansion of Applications in Novel Functional Materials

The rigid and strained cyclobutane core of this compound imparts unique properties that can be exploited in the development of novel functional materials. rsc.orgund.edu Future research will likely focus on incorporating this structural motif into polymers and other advanced materials to enhance their thermal, mechanical, and optical properties. und.edu

Cyclobutane-containing polymers are an emerging class of materials with potential applications as mechanophores, stress-responsive materials, and sustainable plastics. rsc.org The incorporation of this compound or its derivatives into polymer backbones can influence properties such as thermal stability and rigidity. vulcanchem.comund.edu For example, polyesters containing cyclobutane rings have been synthesized and show promise for various industrial applications. nih.gov

The development of cyclobutane-based building blocks is crucial for creating architecturally complex polymers. rsc.org The unique blend of rigidity and processability offered by the cyclobutane ring makes it a viable component in the design of new polymers and metal-organic frameworks. und.edu Research into [2+2] photocycloaddition reactions is a key strategy for accessing these complex cyclobutane-containing scaffolds. nih.govresearchgate.net

| Material Type | Potential Role of this compound | Research Findings |

| High-Performance Polymers | Enhance thermal stability and mechanical strength. vulcanchem.comund.edu | Cyclobutane-containing polyesters exhibit good thermal stability. und.edunih.gov |

| Stress-Responsive Materials | Act as a mechanophore unit that responds to mechanical force. duke.edu | Cyclobutane mechanophores can undergo constructive transformations under stress. duke.edu |

| Sustainable Plastics | Serve as a building block for recyclable or degradable polymers. rsc.org | [2+2] photocycloaddition offers a versatile strategy for creating sustainable cyclobutane-based plastics. rsc.org |

| Functional Dyes | Modify photophysical properties for optical applications. chemscene.com | Cyclobutane derivatives are being explored in various electronic and photonic materials. chemscene.com |

Q & A

Q. Basic Research Focus

- NMR : H and C NMR identify methyl group splitting patterns and cyclobutane ring strain effects (e.g., upfield shifts due to ring strain).

- IR : Hydroxyl stretching (~3200–3600 cm) and cyclobutane C-C vibrations (~800–1000 cm).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 128.12).

- Quantum Chemical Calculations : DFT optimizations (e.g., Gaussian) predict bond angles, strain energy, and electrostatic potential surfaces .

What challenges arise in controlling stereochemistry during the synthesis of this compound?

Advanced Research Focus

Cyclobutane’s inherent ring strain and conformational flexibility complicate stereochemical control. Strategies include:

- Chiral Catalysts : Use of enantioselective catalysts (e.g., Rh or Ru complexes) during cyclization to favor specific conformers.

- Solvent Effects : Polar solvents stabilize transition states, improving diastereomeric ratios .

- Temperature Modulation : Lower temperatures slow ring inversion, enabling isolation of metastable stereoisomers .

How can researchers resolve contradictions in kinetic data for reactions involving this compound?

Advanced Research Focus

Conflicting kinetic data may arise from unaccounted variables (e.g., solvent polarity, trace impurities). Methodological approaches include:

- Statistical Design of Experiments (DoE) : Taguchi or factorial designs to isolate influential factors .

- DFT Simulations : Compare computed activation energies with experimental Arrhenius plots to identify mechanistic discrepancies .

- In Situ Monitoring : Real-time techniques (e.g., ReactIR) to track intermediate formation and validate proposed pathways .

What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodological Focus

- DFT Calculations : Evaluate transition-state geometries and charge distribution to predict regioselectivity (e.g., nucleophilic attack at the cyclobutane’s least strained position).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., THF vs. DMF) .

- Hammett Analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl ) with reaction rates.

How can biological interactions of this compound be systematically studied?

Q. Advanced Research Focus

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes or receptors.

- Hydrogen Bond Analysis : Replace the hydroxyl group with deuterated analogs to confirm bonding via isotope effects .

- Mutagenesis Studies : Engineer protein active sites to assess steric/electronic effects of the methylcyclobutyl group .

How do researchers balance purity and yield when scaling up synthesis?

Q. Data Contradiction Focus

- Trade-off Mitigation : Use continuous-flow reactors to enhance mixing and reduce side reactions, improving yield without sacrificing purity .

- Advanced Purification : Simulated moving bed (SMB) chromatography for high-throughput separation of stereoisomers .

- Process Analytical Technology (PAT) : In-line sensors to monitor critical quality attributes (e.g., pH, temperature) during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.